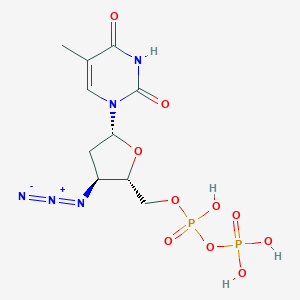

Zidovudine diphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

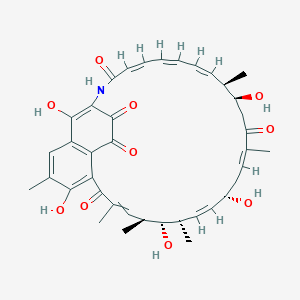

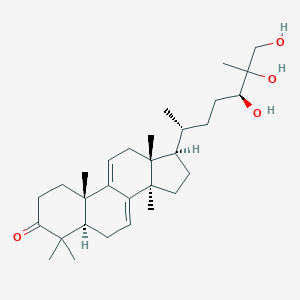

Zidovudine diphosphate is a synthetic nucleoside analogue that was developed in the 1980s as a potential treatment for HIV infection. It was the first drug approved by the US Food and Drug Administration (FDA) for the treatment of HIV/AIDS. Zidovudine diphosphate is a prodrug that is converted to its active form, zidovudine triphosphate, in the body. The active form inhibits the reverse transcriptase enzyme, which is essential for the replication of HIV.

Mecanismo De Acción

Zidovudine diphosphate inhibits the reverse transcriptase enzyme by acting as a chain terminator. The drug is incorporated into the growing viral DNA chain, but lacks the 3'-OH group required for further extension of the chain. This results in premature termination of the viral DNA synthesis and ultimately leads to the inhibition of HIV replication.

Efectos Bioquímicos Y Fisiológicos

Zidovudine diphosphate has been shown to reduce the viral load and increase the CD4+ T cell counts in HIV-infected individuals. However, the drug can also have adverse effects on the bone marrow, resulting in anemia and neutropenia. Zidovudine diphosphate can also cause mitochondrial toxicity, leading to muscle weakness and wasting.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Zidovudine diphosphate has several advantages for laboratory experiments, including its well-established mechanism of action and its availability as a commercial drug. However, the drug can be expensive and may have limited solubility in aqueous solutions. In addition, the use of zidovudine diphosphate in laboratory experiments may be restricted due to ethical considerations and the need for appropriate safety precautions.

Direcciones Futuras

There are several future directions for the research on zidovudine diphosphate. One area of focus is the development of new nucleoside analogues with improved efficacy and reduced toxicity. Another area of interest is the investigation of the molecular mechanisms of HIV resistance to zidovudine diphosphate and other antiretroviral drugs. In addition, zidovudine diphosphate may have potential applications in the treatment of other viral infections, such as hepatitis B and C.

Métodos De Síntesis

Zidovudine diphosphate is synthesized by the reaction of the nucleoside precursor, 3'-azido-3'-deoxythymidine (AZT), with pyrophosphate. The reaction takes place in the presence of a catalyst, such as triethylamine, and is carried out under anhydrous conditions. The resulting product is purified by column chromatography and characterized by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Aplicaciones Científicas De Investigación

Zidovudine diphosphate has been extensively studied in the laboratory and in clinical trials for its antiretroviral activity against HIV. It has also been used as a tool in various research studies to investigate the molecular mechanisms of HIV replication and the development of drug resistance. In addition, zidovudine diphosphate has been used in combination with other antiretroviral drugs to improve the efficacy of HIV treatment.

Propiedades

Número CAS |

106060-89-3 |

|---|---|

Nombre del producto |

Zidovudine diphosphate |

Fórmula molecular |

C10H15N5O10P2 |

Peso molecular |

427.2 g/mol |

Nombre IUPAC |

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H15N5O10P2/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(24-8)4-23-27(21,22)25-26(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1 |

Clave InChI |

QOYVAFWJURKBJG-XLPZGREQSA-N |

SMILES isomérico |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |

Otros números CAS |

106060-89-3 |

Sinónimos |

3'-azido-3'-deoxythymidine 5'-diphosphate AZTDP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6S)-N-[3-[4-[(2Z)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B218068.png)

![methyl (2S,4aS,6aR,7R,10aR,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,7,10,10a-octahydrobenzo[f]isochromene-7-carboperoxoate](/img/structure/B218069.png)

![[[(2R,3S,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B218133.png)

![(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B218158.png)